t-Butyl 4-vinylbenzoate

anionic polymerization living polymerization 4-vinylbenzoate esters

t-Butyl 4-vinylbenzoate is a para-substituted styrenic monomer bearing a tert-butyl ester-protected carboxylic acid function. This monomer has been employed since the late 1980s in living anionic polymerization to generate well-defined poly(4-vinylbenzoic acid) precursors and later in sequence-controlled radical polymerization for precision polyelectrolytes.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 84740-98-7
Cat. No. B1609687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl 4-vinylbenzoate
CAS84740-98-7
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)C=C
InChIInChI=1S/C13H16O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h5-9H,1H2,2-4H3
InChIKeyHPBNICVODIHXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





t-Butyl 4-Vinylbenzoate (CAS 84740-98-7): A Protected Styrenic Monomer for Precision Polymer Synthesis and Advanced Lithography


t-Butyl 4-vinylbenzoate is a para-substituted styrenic monomer bearing a tert-butyl ester-protected carboxylic acid function. This monomer has been employed since the late 1980s in living anionic polymerization to generate well-defined poly(4-vinylbenzoic acid) precursors [1] and later in sequence-controlled radical polymerization for precision polyelectrolytes [2]. The tert-butyl ester group provides both steric protection during polymerization and acid-labile masking for post-polymerization deprotection, enabling applications in chemically amplified photoresists and top-surface imaging systems [3].

Why Generic Vinylbenzoate Esters Cannot Substitute for t-Butyl 4-Vinylbenzoate


Unlike methyl, ethyl, or isopropyl 4-vinylbenzoate esters, the tert-butyl analog uniquely supports controlled living anionic polymerization with quantitative conversion and narrow dispersity, while avoiding the transesterification side reactions that plague smaller alkyl esters [1]. Additionally, the acid-labile tert-butyl ester enables chemical amplification in electron-beam and deep-UV resists—a feature absent in non-tertiary ester counterparts—providing order-of-magnitude sensitivity gains over conventional methacrylate resists [2].

Quantitative Differentiation Evidence for t-Butyl 4-Vinylbenzoate Against Its Closest Analogs


Anionic Polymerization: Quantitative Conversion with Narrow Dispersity for t-Butyl Ester vs. No Polymerization for Methyl Ester

In a direct head-to-head study, tert-butyl 4-vinylbenzoate (1e) was polymerized anionically using potassium naphthalenide initiator in THF at -95 °C, yielding poly(1e) with quantitative conversion (>99 %), molecular weight matched to theoretical (Mn,obsd ≈ Mn,calcd), and dispersity (Mw/Mn) as low as 1.11 [1]. In contrast, methyl 4-vinylbenzoate (1a) produced no polymer under identical initiator conditions, and isopropyl 4-vinylbenzoate (1d) gave broad dispersity up to 1.72 with incomplete conversion due to chain-end deactivation [1].

anionic polymerization living polymerization 4-vinylbenzoate esters

Transesterification Resistance: t-Butyl Ester Preserves Pendant Structure During Workup vs. Isopropyl Ester Side Reactions

During polymer isolation by precipitation in methanol, the pendant tert-butyl ester groups of poly(1e) showed no transesterification as confirmed by 1H and 13C NMR spectroscopy, whereas the isopropyl ester groups of poly(1d) were substantially converted to methyl ester [1]. This demonstrates superior chemical integrity of the tert-butyl protecting group under typical workup conditions.

transesterification ester stability polymer workup

Electron Beam Resist Sensitivity: Sub-2.5 µC/cm² for PTBVB vs. >100 µC/cm² for PMMA

Poly(t-butyl 4-vinylbenzoate) (PTBVB) formulated with an onium salt photoacid generator exhibits a negative-tone electron beam sensitivity of 0.5–2.5 µC/cm² at 20 keV owing to acid-catalyzed deprotection of the t-butyl ester [1]. In contrast, the industry-standard PMMA positive resist requires 100–300 µC/cm² at 30 kV [2], representing a 40–600-fold sensitivity advantage for PTBVB.

electron beam lithography chemically amplified resist sensitivity

Mild Deprotection: Quantitative Hydrolysis to Polyacid Under Ambient Conditions

The t-butyl ester group of poly(tert-butyl 4-vinylbenzoate) can be quantitatively cleaved using trimethylsilyl iodide/sodium iodide in acetonitrile/chloroform at ambient temperature within 10 minutes to yield poly(4-vinylbenzoic acid) with preserved molecular weight and narrow dispersity [1]. Methyl and ethyl esters, by contrast, typically require prolonged heating with strong aqueous acid or base, which can lead to polymer degradation or incomplete conversion.

deprotection tert-butyl ester cleavage polyelectrolyte precursor

Sequence-Controlled Copolymerization: Precision Polyelectrolytes via Radical Polymerization of t-Butyl 4-Vinylbenzoate with N-Substituted Maleimides

The tert-butyl 4-vinylbenzoate was used as a key comonomer in sequence-controlled radical copolymerization with N-substituted maleimides, enabling the synthesis of non-ionic precursors that upon hydrolysis afforded precision polyelectrolytes with controlled microstructures [1]. No analogous sequence-controlled copolymerizations have been reported for methyl or ethyl 4-vinylbenzoate esters, underscoring the unique compatibility of the tert-butyl ester with this synthetic methodology.

sequence-controlled polymerization radical polymerization polyelectrolytes

High-Impact Application Scenarios for t-Butyl 4-Vinylbenzoate Based on Quantitative Differentiation


Synthesis of Well-Defined Block Copolymers and Poly(4-Vinylbenzoic Acid) for Biomedical Surfaces

The unique ability of t-butyl 4-vinylbenzoate to undergo living anionic polymerization with quantitative conversion and narrow dispersity [1] allows the synthesis of precise block copolymers (e.g., with styrene, isoprene, methyl methacrylate) and, after mild deprotection, well-defined poly(4-vinylbenzoic acid) [1]. This is critical for biomedical coatings, drug delivery vehicles, and stimuli-responsive surfaces where molecular-weight homogeneity directly impacts performance.

High-Sensitivity Negative-Tone Electron Beam Resists for Nanolithography

Poly(t-butyl 4-vinylbenzoate) formulated with onium salt photoacid generators delivers electron beam sensitivity of 0.5–2.5 µC/cm² at 20 keV—40–600 times more sensitive than PMMA [1] [2]. This enables rapid patterning of sub-micron features for mask-making, MEMS fabrication, and research-grade nanolithography, significantly reducing write time and beam-induced damage.

Precision Polyelectrolytes for Ion-Exchange and Stimuli-Responsive Materials

Sequence-controlled radical copolymerization of t-butyl 4-vinylbenzoate with N-substituted maleimides yields non-ionic precursors that, upon hydrolysis, produce polyelectrolytes with precisely positioned carboxylate groups [1]. Such precision charge placement is essential for advanced ion-exchange membranes, antifouling surfaces, and fundamental studies of polyelectrolyte behavior.

Hyperbranched Photoresist Polymers with Enhanced Dry Etching Resistance for EUV Lithography

A core-shell hyperbranched polymer incorporating a tert-butyl vinylbenzoate ester repeating unit in the shell has been demonstrated to improve dry etching resistance and line-edge roughness compared to linear (meth)acrylate-based resists [1]. This makes t-butyl 4-vinylbenzoate a strategic monomer for next-generation EUV photoresist formulations targeting sub-32 nm nodes.

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